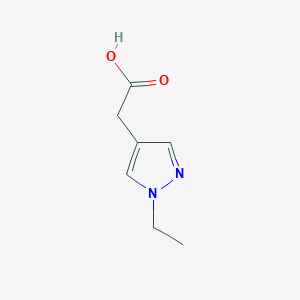

2-(1-ethyl-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1-ethylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-9-5-6(4-8-9)3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWNAZRIFDYWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via β-Dicarbonyl Compounds and Hydrazines

A notable approach involves the reaction of β-dicarbonyl compounds (e.g., ethyl acetoacetate) with hydrazine derivatives in the presence of acetic acid as a solvent and mediator. This method allows for the formation of pyrazole rings under mild conditions with good yields and short reaction times.

-

- β-Dicarbonyl compound reacted with N,N-dimethylformamide dimethylacetal to form enaminedione intermediates.

- Addition of hydrazinyl derivatives in ethanol-acetic acid mixture.

- Refluxing for several hours (6–8 h) with monitoring by TLC.

- Workup includes solvent evaporation, aqueous extraction, and recrystallization.

-

- Yields typically range from moderate to high (60–81%).

- Purification by recrystallization from dichloromethane-petroleum ether mixtures.

This method is efficient for synthesizing pyrazole derivatives with various substitutions, including ethyl groups at N-1, and can be adapted for acetic acid substitution at the 4-position of the pyrazole ring.

Multi-Step Synthesis via Alkylation and Carboxylation

Another approach involves:

- Starting from 1H-pyrazole or 1-methyl-1H-pyrazole derivatives.

- Alkylation at the N-1 position with ethyl halides or ethylating agents.

- Introduction of the acetic acid group at the 4-position via side-chain functionalization or by hydrolysis of ester intermediates.

For example, a synthetic route reported for related compounds involves:

- Formation of methyl or ethyl esters of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

- Hydrolysis of esters to yield the free acid.

- Use of reagents such as thionyl chloride for esterification and sodium hydroxide for hydrolysis under reflux conditions.

Yields vary depending on reaction conditions but can reach up to 83% for ester formation and subsequent hydrolysis to acid.

Coupling Reactions Using Modern Peptide Coupling Agents

For derivatives closely related to this compound, coupling reactions using agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have been employed to attach the pyrazolyl acetic acid moiety to amines or other nucleophiles.

- Typical conditions:

- Use of N-ethyl-N,N-diisopropylamine as base.

- Solvent: N,N-dimethylformamide or dichloromethane.

- Room temperature stirring for 10 hours.

- Yields reported range from 31% to 60% depending on substrates and purification methods.

This method is useful for preparing pyrazole acetic acid derivatives as intermediates for more complex molecules.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The acetic acid-mediated one-pot synthesis provides a green and efficient route with reduced steps and high yields, suitable for scale-up and diverse pyrazole derivatives.

- Esterification followed by hydrolysis remains a robust classical approach, especially when starting from nitrile or ester precursors, but requires careful control of reaction temperature and pH.

- The use of modern coupling agents like HATU allows for selective amide bond formation involving this compound, facilitating the synthesis of derivatives for medicinal chemistry applications.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or silica gel chromatography are standard to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The acetic acid moiety can be oxidized to form carboxylic acids or their derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazolines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring or the acetic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, esters, and amides.

Reduction: Pyrazolines and other reduced derivatives.

Substitution: Substituted pyrazoles and acetic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Derivatives

2-(1-Ethyl-1H-pyrazol-4-yl)acetic acid serves as a versatile building block for synthesizing more complex pyrazole derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .

Synthesis of Novel Compounds

Recent studies have highlighted the compound's role in synthesizing novel pyrazole-s-triazine derivatives through one-pot procedures. These derivatives have demonstrated promising anticancer profiles by inhibiting critical pathways such as EGFR/PI3K/AKT/mTOR .

Biological Research

Anti-inflammatory and Antimicrobial Properties

Pyrazole derivatives, including this compound, have been extensively studied for their biological activities. They exhibit anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in therapeutic applications.

Mechanism of Action

The mechanism of action often involves the inhibition of specific enzymes or receptors linked to disease processes. For instance, pyrazole derivatives can inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain .

Pharmaceutical Development

Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections. Its structural characteristics allow it to interact with various biological targets, enhancing its candidacy for drug development .

Data Table: Summary of Applications

Case Study 1: Synthesis of Pyrazole-s-Triazine Derivatives

A study explored the synthesis of novel pyrazole-s-triazine derivatives using this compound as a precursor. The resulting compounds exhibited remarkable inhibitory activity against the PI3K/AKT/mTOR pathway, showcasing their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of pyrazole derivatives derived from this compound. The findings indicated significant efficacy against various bacterial strains, suggesting a promising avenue for drug development targeting infectious diseases.

Mechanism of Action

The mechanism by which 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of inflammatory cytokines or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects: Electron-Withdrawing Groups: The sulfonyl derivative (CAS 1174882-19-9) exhibits enhanced acidity compared to the parent compound due to the electron-withdrawing sulfonyl group, making it more reactive in nucleophilic reactions . Aromatic vs. Aliphatic Substituents: Replacing the ethyl group with a phenyl group (CAS 35715-77-6) increases molecular weight and lipophilicity, which may improve binding to hydrophobic targets .

The amino-substituted variant (C₆H₉N₃O₂) is a precursor for Schiff base formation, enabling coordination chemistry applications .

Biological Relevance: Pyrazole-acetic acid derivatives are frequently explored as kinase inhibitors or anti-inflammatory agents. The discontinued compound [4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS 1006477-62-8) highlights the importance of substituent positioning in drug design .

Research Findings and Challenges

- Purity and Stability : Several analogs, such as 2-{3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid, are reported at 95% purity , indicating challenges in large-scale synthesis .

- Experimental Limitations : Safety data for compounds like 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid remain unavailable, underscoring gaps in toxicity profiling .

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer applications. This compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrazole ring, which is known for its diverse biological activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that compounds with acidic centers, such as carboxylic groups, enhance anti-inflammatory activity. The presence of the acetic acid moiety in this compound suggests it may exhibit similar effects.

In a comparative analysis, some pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, indicating strong anti-inflammatory potential .

Analgesic Activity

The analgesic properties of pyrazole derivatives are well-documented. For instance, compounds have been shown to provide relief comparable to established analgesics like indomethacin. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway .

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. Specifically, compounds with similar structures have shown efficacy against breast cancer (MCF-7), prostate cancer (PC-3), and other malignancies .

Molecular docking studies suggest that these compounds may bind effectively to the colchicine-binding site of tubulin, disrupting microtubule dynamics crucial for cancer cell division .

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating the anti-inflammatory effects of several pyrazole derivatives, this compound was tested against carrageenan-induced edema in mice. Results indicated a significant reduction in paw swelling compared to control groups, establishing its potential as an effective anti-inflammatory agent.

Case Study 2: Anticancer Activity Assessment

A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on MCF-7 and PC-3 cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was further elucidated through apoptosis assays showing increased apoptotic cell death in treated groups compared to controls .

Data Summary

Q & A

Q. What are the optimal synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with ethylhydrazine under basic conditions. For example, analogous pyrazole-4-carboxylic acids are synthesized using DMF-DMA as a cyclizing agent, followed by hydrolysis to yield the carboxylic acid moiety . Alternative routes involve nucleophilic substitution reactions, where the pyrazole ring is functionalized with an ethyl group prior to acetic acid side-chain introduction . Key parameters include reaction temperature (60–80°C), solvent (ethanol/water mixtures), and catalyst (e.g., K₂CO₃).

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks for the ethyl group (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet) and pyrazole protons (δ ~7.5–8.0 ppm).

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~3100 cm⁻¹ (N-H of pyrazole).

- Mass Spectrometry : Molecular ion peak at m/z 181.1 (C₈H₁₁N₂O₂⁺) .

Comparative analysis with structurally similar compounds (e.g., methyl-substituted analogs) can resolve ambiguities .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO) and aqueous buffers at pH >5, where the carboxylic acid group is deprotonated. Stability studies indicate degradation under strong acidic (pH <2) or basic (pH >10) conditions, with hydrolysis of the pyrazole ring observed via HPLC . For long-term storage, lyophilization and storage at –20°C in inert atmospheres are recommended .

Advanced Research Questions

Q. How does the ethyl substituent on the pyrazole ring influence bioactivity compared to methyl analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies show that the ethyl group enhances lipophilicity, improving membrane permeability in cellular assays. For example, ethyl-substituted pyrazoles exhibit 2–3× higher inhibitory activity against COX-2 compared to methyl analogs, as demonstrated via molecular docking and in vitro enzyme assays . Computational models (e.g., DFT calculations) further reveal that the ethyl group stabilizes hydrophobic interactions in enzyme binding pockets .

Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?

- Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by:

- Using bulky bases (e.g., DBU) to deprotonate the pyrazole nitrogen selectively.

- Employing protecting groups (e.g., Boc for the carboxylic acid) during alkylation steps.

- Optimizing stoichiometry (e.g., 1:1 molar ratio of ethylating agent to pyrazole precursor) .

Reaction progress should be monitored via TLC or LC-MS to isolate intermediates before side products dominate .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and docking studies (using AutoDock Vina or Schrödinger Suite) can model interactions with enzymes like kinases or GPCRs. Key steps include:

Protein Preparation : Retrieve target structures from PDB (e.g., 6COX for COX-2).

Ligand Parameterization : Assign partial charges using the AM1-BCC method.

Docking : Identify binding poses with the lowest ΔG values.

Validation via comparative binding assays (e.g., SPR or ITC) confirms computational predictions .

Q. What analytical techniques resolve contradictions in reported spectral data for pyrazole derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or tautomerism. To resolve these:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.